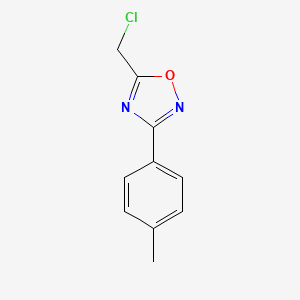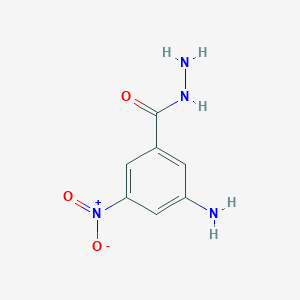
N-benzyl-6-chloro-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-6-chloro-1,3-benzothiazol-2-amine” is a research compound with the molecular formula C14H11ClN2S and a molecular weight of 274.77 g/mol .
Molecular Structure Analysis
The molecular structure of “N-benzyl-6-chloro-1,3-benzothiazol-2-amine” can be represented by the SMILES stringClC1=CC=C2N=C(NCC3=CC=CC=C3)SC2=C1 . Physical And Chemical Properties Analysis
“N-benzyl-6-chloro-1,3-benzothiazol-2-amine” is a solid at room temperature .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Applications
N-benzyl-6-chloro-1,3-benzothiazol-2-amine: derivatives have been evaluated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). These compounds exhibit significant anti-inflammatory and analgesic activities, which are mediated chiefly through the inhibition of biosynthesis of prostaglandins . The derivatives show promise due to their lower ulcerogenic and gastrointestinal irritative action compared to standard NSAIDs .
Antimicrobial Activity
Derivatives of N-benzyl-6-chloro-1,3-benzothiazol-2-amine have been tested against a range of microorganisms. Studies have shown activity against gram-positive bacteria such as Staphylococcus aureus, gram-negative bacteria including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and various fungi like Candida albicans and Aspergillus niger . This suggests potential use in developing new antimicrobial agents.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used to prepare benzothiazole-2-yl urea derivatives by reacting with sodium cyanate . These heterocyclic structures are crucial in medicinal chemistry due to their biological significance.
Anti-Oxidant Properties
Benzothiazole derivatives, including those derived from N-benzyl-6-chloro-1,3-benzothiazol-2-amine , have been identified to possess anti-oxidant properties . This application is essential in the development of drugs that can mitigate oxidative stress-related diseases.
Anti-Proliferative and Anti-Cancer Activities
Research has indicated that benzothiazole derivatives can exhibit anti-proliferative effects, which are valuable in cancer treatment strategies . The ability to inhibit cell growth makes these compounds candidates for anti-cancer drug development.
Electrophosphorescent Materials
In the field of materials science, benzothiazole derivatives are used as electrophosphorescent emitters in organic light-emitting diodes (OLEDs) . This application is significant for the advancement of display and lighting technologies.
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it’s possible that this compound may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . The specific interactions and resulting changes would depend on the exact target of the compound.
Biochemical Pathways
Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that the compound could affect pathways crucial for the survival and replication of Mycobacterium tuberculosis.
Result of Action
If the compound does indeed exhibit anti-tubercular activity, it could potentially lead to the inhibition of mycobacterium tuberculosis growth and replication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target.
Propiedades
IUPAC Name |
N-benzyl-6-chloro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUYDZANGPMTNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402100 |
Source


|
| Record name | N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61249-37-4 |
Source


|
| Record name | N-benzyl-6-chloro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61249-37-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)


![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)






